molecular formula C18H14BrNO5 B11610499 {4-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2-methoxyphenoxy}acetic acid

{4-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2-methoxyphenoxy}acetic acid

Cat. No.: B11610499
M. Wt: 404.2 g/mol
InChI Key: HXWHEWCKLLTZLR-MLPAPPSSSA-N
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Description

{4-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2-methoxyphenoxy}acetic acid is a complex organic compound with a unique structure that includes a brominated indole moiety and a methoxyphenoxy acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2-methoxyphenoxy}acetic acid typically involves multiple steps. One common approach is to start with the bromination of an indole derivative, followed by the formation of the indole-2-one structure. This intermediate is then subjected to a condensation reaction with a methoxyphenoxy acetic acid derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{4-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2-methoxyphenoxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the brominated indole moiety.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

{4-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2-methoxyphenoxy}acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s structure allows it to interact with biological targets, making it useful in drug discovery and development.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of {4-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2-methoxyphenoxy}acetic acid involves its interaction with molecular targets in biological systems. The brominated indole moiety can bind to specific proteins or enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.

    1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy):

Uniqueness

What sets {4-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2-methoxyphenoxy}acetic acid apart is its unique combination of a brominated indole and a methoxyphenoxy acetic acid group. This structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H14BrNO5

Molecular Weight

404.2 g/mol

IUPAC Name

2-[4-[(Z)-(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]-2-methoxyphenoxy]acetic acid

InChI

InChI=1S/C18H14BrNO5/c1-24-16-7-10(2-5-15(16)25-9-17(21)22)6-13-12-8-11(19)3-4-14(12)20-18(13)23/h2-8H,9H2,1H3,(H,20,23)(H,21,22)/b13-6-

InChI Key

HXWHEWCKLLTZLR-MLPAPPSSSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O)OCC(=O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C3=C(C=CC(=C3)Br)NC2=O)OCC(=O)O

Origin of Product

United States

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